molecular formula C21H20N4O5S B2841950 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2201018-88-2

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2841950
Numéro CAS: 2201018-88-2
Poids moléculaire: 440.47
Clé InChI: DNZREOVYUVFNDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (CAS 2201018-88-2) is a chemical compound with a molecular formula of C21H20N4O5S and a molecular weight of 440.5 g/mol . Its structure features a 2,3-dihydropyridazin-3-one core, a pharmacologically significant scaffold, which is functionalized with a pyridin-3-yl group and linked via a methylene bridge to an azetidine ring. The azetidine is further substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety . The 2,3-dihydro-1,4-benzodioxine structure is a privileged motif in medicinal chemistry, known to contribute to favorable pharmacokinetic properties and receptor binding in various therapeutic agents. This molecular architecture, particularly the hybrid structure incorporating nitrogen-containing heterocycles (pyridazine and azetidine) and the sulfonamide group, suggests significant potential for research into enzyme inhibition and receptor modulation. Researchers may investigate its application as a key intermediate or a target molecule in drug discovery programs, potentially for central nervous system (CNS) disorders, oncology, or cardiovascular diseases. The compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, veterinary, or personal use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory environment.

Propriétés

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-21-6-4-18(16-2-1-7-22-11-16)23-25(21)14-15-12-24(13-15)31(27,28)17-3-5-19-20(10-17)30-9-8-29-19/h1-7,10-11,15H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZREOVYUVFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (hereafter referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activity, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of Compound A involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process typically includes the formation of sulfonamide intermediates followed by the introduction of the pyridazinone moiety. A representative synthesis pathway is illustrated below:

  • Formation of Sulfonamide :
    • 2,3-dihydrobenzo[1,4]dioxin is reacted with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
  • Coupling Reaction :
    • The sulfonamide is then coupled with azetidine derivatives to form the core structure of Compound A.

Enzyme Inhibition

Compound A has been evaluated for its inhibitory effects on several key enzymes relevant to metabolic disorders:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. Preliminary studies indicate that Compound A exhibits moderate inhibitory activity against AChE, suggesting potential neuroprotective properties .
  • α-Glucosidase : This enzyme is targeted in the management of Type 2 Diabetes Mellitus (T2DM). Compound A demonstrated significant inhibition of α-glucosidase in vitro, indicating its potential as an antidiabetic agent .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the benzodioxine and pyridinyl groups can enhance biological activity. For instance, compounds with specific substituents on the benzodioxine ring exhibited increased potency against lipid peroxidation and other oxidative stress markers .

Therapeutic Implications

The biological activities of Compound A suggest its potential utility in various therapeutic areas:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, Compound A may serve as a lead compound for developing treatments for Alzheimer's disease.
  • Diabetes Management : The inhibition of α-glucosidase positions it as a candidate for T2DM management strategies.

Case Studies

Recent studies have documented the effects of similar compounds:

  • In a study involving a series of benzodioxin derivatives, compounds exhibiting structural similarities to Compound A showed up to 45 times greater inhibition of LDL peroxidation compared to standard drugs . This highlights the potential cardiovascular benefits alongside metabolic effects.

Data Summary

Activity Enzyme Target IC50 Value Reference
Acetylcholinesterase InhibitionAcetylcholinesteraseModerate
α-Glucosidase Inhibitionα-GlucosidaseSignificant
LDL Peroxidation InhibitionLDL PeroxidationUp to 45 times greater than standard drugs

Comparaison Avec Des Composés Similaires

Structural Analogues from Evidence

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
  • Core Structure: Pyridine ring (vs. dihydropyridazinone in the target).
  • Substituents: Benzodioxin-5-yl group (shared motif with the target’s benzodioxine-sulfonyl). Dimethylamino-methylphenyl and methoxy groups (vs. sulfonated azetidine in the target).
  • Key Difference: The dimethylamino group may improve lipophilicity and blood-brain barrier penetration compared to the target’s polar sulfonyl-azetidine.
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Core Structure: Imidazo[1,2-a]pyridine (vs. dihydropyridazinone).
  • Substituents: Nitrophenyl, benzyl, cyano, and diethyl ester groups.
  • Properties : Yellow solid (55% yield, mp 215–217°C); characterized via NMR, IR, and HRMS .
  • Key Difference : The nitro and ester groups confer distinct electronic effects and metabolic liabilities compared to the target’s sulfonyl and pyridyl groups.
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-2-amine ()
  • Core Structure: Pyridine (vs. dihydropyridazinone).
  • Substituents : Benzodioxin-6-yl and amine groups.
  • Key Difference : Lack of sulfonyl and azetidine groups reduces complexity and polarity compared to the target.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2,3-Dihydropyridazinone 6-(Pyridin-3-yl), 2-(sulfonated azetidine) Not provided High polarity (sulfonyl), potential kinase interactions
: CS-0309467 Pyridine Benzodioxin-5-yl, dimethylaminophenyl 391.46 Research use only; moderate lipophilicity
: Compound 2d Imidazo[1,2-a]pyridine Nitrophenyl, benzyl, cyano, diethyl ester Not provided High melting point (215–217°C), 55% yield
: Pyridin-2-amine derivative Pyridine Benzodioxin-6-yl, amine Not provided Supplier availability; synthetic intermediate

Key Research Findings

Sulfonyl vs.

Synthetic Complexity : The target’s sulfonated benzodioxine-azetidine moiety likely requires multi-step synthesis, contrasting with the one-pot reaction used for ’s compound .

Q & A

Basic: What are the key synthetic considerations for preparing this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of solvents (e.g., dimethylformamide or acetonitrile), temperature (room temperature to reflux), and reaction times (hours to days). Critical steps include sulfonylation of the azetidine ring and coupling with the pyridazine core. For example, analogous sulfonamide syntheses emphasize the use of sodium hydride as a base and DMF as a solvent for sulfonyl group activation . Optimization of stoichiometry and purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:
Nuclear Magnetic Resonance (NMR) (¹H/¹³C) is essential for confirming regiochemistry, particularly the integration of pyridinyl and dihydrobenzodioxine protons. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) assesses purity (>95%). Comparative analysis with reference spectra from structurally similar compounds (e.g., pyridazine derivatives) is recommended to resolve ambiguities .

Advanced: How can computational methods optimize the synthesis and reaction pathways?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, identifying energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with statistical design of experiments (DoE) reduce trial-and-error approaches. For instance, DoE can screen solvent polarity, temperature, and catalyst loadings to maximize yield while minimizing side reactions .

Advanced: What strategies address discrepancies in reported biological activity data?

Answer:
Contradictions in activity data (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., cell lines, buffer pH). To resolve these:

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Use dose-response curves with ≥3 biological replicates.
  • Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Compare structural analogs (e.g., pyridinyl vs. pyrimidinyl substitutions) to isolate pharmacophore contributions .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:
Methodological steps include:

Scaffold diversification: Synthesize derivatives with systematic substitutions (e.g., halogenation at pyridin-3-yl or benzodioxine sulfonyl groups).

Functional group probing: Replace dihydropyridazinone with lactam or thiolactone rings to assess hydrogen-bonding requirements.

Bioisosteric replacements: Test triazole or pyrazole analogs to evaluate heterocycle tolerance.

3D-QSAR modeling: Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .

Basic: What purification techniques are effective for isolating this compound?

Answer:
Recrystallization (e.g., using ethanol, acetonitrile, or mixed solvents) is preferred for removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves diastereomers or regioisomers. For polar impurities, preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >99% purity .

Advanced: How to validate the reproducibility of synthesis across laboratories?

Answer:
Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: temperature, pH, mixing rate).
  • Use design space modeling (e.g., partial least squares regression) to establish robust operating ranges.
  • Share standard operating procedures (SOPs) with interlab collaborators, including detailed NMR/MS spectra for cross-verification .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

Answer:

Target preparation: Retrieve protein structures (e.g., kinases) from the PDB and optimize protonation states.

Ligand preparation: Generate 3D conformers of the compound using RDKit or OpenBabel.

Docking simulations: Use AutoDock Vina or Glide with flexible side chains to account for binding-site plasticity.

MM/GBSA refinement: Calculate binding free energies to rank poses. Validate predictions with mutagenesis data (e.g., alanine scanning) .

Advanced: How to analyze conflicting solubility data in different solvent systems?

Answer:
Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For example:

  • Low solubility in water (high δH) suggests hydrophobic dominance.
  • High solubility in DMSO (δD = 18.4, δP = 16.0) indicates polar interactions.
  • Ternary phase diagrams (e.g., water/ethanol/ethyl acetate) identify co-solvent systems for formulation .

Advanced: What methodologies enable the design of enzyme inhibitors based on this scaffold?

Answer:

Fragment-based drug discovery (FBDD): Screen truncated analogs (e.g., pyridazinone core alone) to identify minimal pharmacophores.

Transition-state mimics: Incorporate electrophilic warheads (e.g., α,β-unsaturated ketones) for covalent inhibition.

Allosteric modulation: Use cryo-EM or HDX-MS to map secondary binding pockets.

Metabolic stability assays: Test microsomal half-life to prioritize derivatives with improved PK profiles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.